molecular formula C8H11NO B14663656 3,4-Dimethylphenylhydroxylamine CAS No. 43192-07-0

3,4-Dimethylphenylhydroxylamine

Cat. No.: B14663656
CAS No.: 43192-07-0
M. Wt: 137.18 g/mol
InChI Key: OMQHMQCZNLHYAG-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylnitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dimethylnitrobenzene using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dimethylbenzoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can yield 3,4-dimethylaniline.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxylamine group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)

    Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 3,4-Dimethylbenzoquinone

    Reduction: 3,4-Dimethylaniline

    Substitution: Depends on the electrophile used

Scientific Research Applications

3,4-Dimethylphenylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate the mechanisms of enzymatic reactions involving hydroxylamines.

    Industry: Used in the production of antioxidants and stabilizers for polymers and other materials.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity through redox modulation. This property makes it valuable in studying oxidative stress and related biological processes.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue where the hydroxyl groups are replaced with methoxy groups.

    3,4-Dimethylaniline: A reduced form of 3,4-dimethylphenylhydroxylamine.

    Phenylhydroxylamine: The parent compound without the methyl substitutions.

Uniqueness: this compound is unique due to the presence of methyl groups at the 3rd and 4th positions, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.

Properties

CAS No.

43192-07-0

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3

InChI Key

OMQHMQCZNLHYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NO)C

Origin of Product

United States

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